![molecular formula C18H26N2O3 B6343175 tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate CAS No. 1383342-71-9](/img/structure/B6343175.png)
tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1383342-71-9. It has a molecular weight of 318.42 . The compound is also known by its IUPAC name, tert-butyl 4-(N-methylbenzamido)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H26N2O3/c1-18(2,3)23-17(22)20-12-10-15(11-13-20)19(4)16(21)14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 318.42 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Protein Degradation in PROTAC Development
Boc-Met-OH: serves as a valuable semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. By bridging the gap between target proteins and the cellular degradation machinery, PROTACs offer a promising avenue for targeted protein degradation. Researchers utilize Boc-Met-OH as a key building block in constructing these novel compounds .
Organic Synthesis: Building Blocks and Intermediates
Piperazine: derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate , play a crucial role in organic synthesis. These compounds, derived from Boc-Met-OH , serve as versatile building blocks. Researchers employ them to create a wide range of organic molecules, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Drug Precursor Control: Fentanyl Synthesis
Interestingly, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) , a close relative of Boc-Met-OH , plays a critical role in the synthesis of fentanyl. Fentanyl, a potent synthetic opioid, has contributed significantly to the opioid crisis in North America. International efforts have placed certain precursors, including 1-boc-4-AP , under control to curb illicit fentanyl production .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[benzoyl(methyl)amino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-12-10-15(11-13-20)19(4)16(21)14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAXUJKDMYGIJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
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